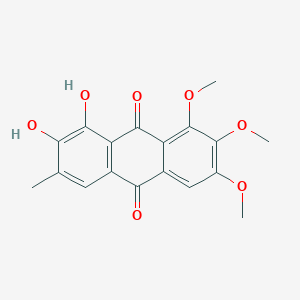![molecular formula C34H26N6NaO6S2- B13141626 disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)
disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate typically involves a multi-step process:
Diazotization: The starting material, 1-amino-4-sulfonato-2-naphthyl, undergoes diazotization by reacting with sodium nitrite (NaNO2) in an acidic medium (usually hydrochloric acid, HCl) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-amino-3-((E)-{4’-[(E)-(3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate in an alkaline medium to form the azo dye.
Neutralization and Isolation: The reaction mixture is neutralized, and the product is isolated by filtration, followed by washing and drying.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, improving efficiency and scalability.
Automated Control Systems: These systems monitor and adjust reaction parameters in real-time to maintain optimal conditions.
Purification Techniques: Techniques such as crystallization, filtration, and drying are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding aromatic amines.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic substitution reactions on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium dithionite (Na2S2O4) in an aqueous medium.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts.
Major Products
Oxidation: Aromatic amines and sulfonated aromatic compounds.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its stability and vibrant color.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets and pathways involved include:
Interaction with Proteins: The compound can bind to proteins, altering their structure and function.
Cellular Uptake: It can be taken up by cells and localize in specific organelles, affecting cellular processes.
Redox Reactions: The azo group can participate in redox reactions, generating reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate is unique due to its specific structure and properties. Similar compounds include:
Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate: Similar in structure but with different substituents on the aromatic rings.
Disodium 4-amino-3-((E)-{4’-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate: Differ in the position of the azo group or the nature of the substituents.
These similar compounds may have different chemical and physical properties, affecting their applications and reactivity.
Propriétés
Formule moléculaire |
C34H26N6NaO6S2- |
|---|---|
Poids moléculaire |
701.7 g/mol |
Nom IUPAC |
sodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C34H28N6O6S2.Na/c1-19-15-21(11-13-27(19)37-39-29-17-31(47(41,42)43)23-7-3-5-9-25(23)33(29)35)22-12-14-28(20(2)16-22)38-40-30-18-32(48(44,45)46)24-8-4-6-10-26(24)34(30)36;/h3-18H,35-36H2,1-2H3,(H,41,42,43)(H,44,45,46);/q;+1/p-2 |
Clé InChI |
LZHWIDLBJGILAA-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B13141544.png)
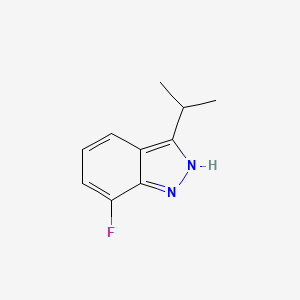
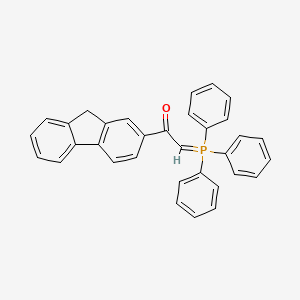
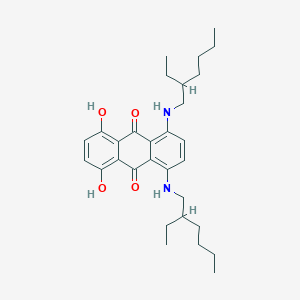

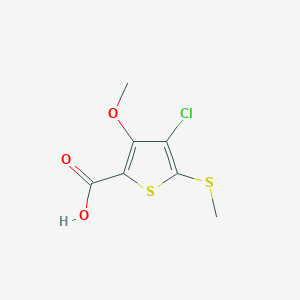
![9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-](/img/structure/B13141595.png)
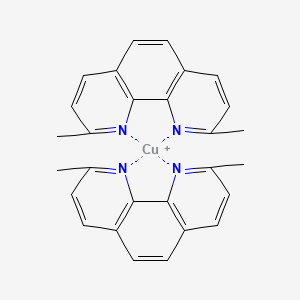

![5-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde](/img/structure/B13141617.png)
